molecular formula C13H16F2O2 B589104 Desfluoro Fluvoxketone CAS No. 1391053-78-3

Desfluoro Fluvoxketone

Cat. No.: B589104
CAS No.: 1391053-78-3
M. Wt: 242.266
InChI Key: FWTUJBVMQULWOB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Desfluoro Fluvoxketone primarily targets the sigma-1 receptor (S1R) , a chaperone protein located at the endoplasmic reticulum. S1R plays a crucial role in modulating cellular stress responses and maintaining cellular homeostasis .

Mode of Action

This compound interacts with S1R by binding to it with high affinity. This binding modulates the receptor’s activity, leading to the regulation of various cellular processes. The interaction enhances the receptor’s ability to modulate calcium signaling and protein folding, which are essential for cellular function and survival .

Biochemical Pathways

The activation of S1R by this compound affects several biochemical pathways:

Pharmacokinetics

This compound exhibits the following ADME properties:

Result of Action

At the molecular level, this compound’s activation of S1R leads to enhanced cellular resilience against stress, improved protein folding, and reduced inflammation. At the cellular level, these effects translate to increased cell survival, reduced apoptosis, and improved overall cellular function .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors:

Biochemical Analysis

Biochemical Properties

Desfluoro Fluvoxketone plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves binding to the active sites of these enzymes, potentially inhibiting or modifying their activity.

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism . For example, it can modulate the activity of signaling proteins, leading to changes in downstream gene expression. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their function . This binding interaction can lead to changes in the enzyme’s conformation and activity, ultimately affecting various cellular processes. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to changes in its efficacy and impact on cellular function . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential alterations in cellular processes, which may be due to the compound’s degradation products.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression . At higher doses, this compound can cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities. These metabolic pathways can influence the overall impact of this compound on cellular function and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for predicting its effects on various tissues and organs.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For instance, the compound may be localized to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular processes. The subcellular localization of this compound is crucial for understanding its activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desfluoro Fluvoxketone involves the reaction of 4-difluoromethylbenzoyl chloride with 4-methoxybutanol in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Desfluoro Fluvoxketone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed

Scientific Research Applications

Desfluoro Fluvoxketone is used in various scientific research applications, including:

    Chemistry: As a reference material for the synthesis of fluvoxamine and its impurities.

    Biology: In studies involving the metabolism and pharmacokinetics of fluvoxamine.

    Medicine: In the development of new SSRIs and related compounds.

    Industry: As a quality control standard in the production of fluvoxamine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its structure due to the presence of the difluoromethyl group, which distinguishes it from other similar compounds. This structural difference can influence its chemical reactivity and interactions with biological targets .

Biological Activity

Desfluoro Fluvoxketone, a derivative of fluvoxamine, is a compound that has garnered attention due to its potential biological activities and implications in pharmacology. It is characterized by its molecular formula C13H16F2O2C_{13}H_{16}F_2O_2 and a molecular weight of 242.27 g/mol. Understanding the biological activity of this compound is crucial for its application in therapeutic contexts, particularly in treating psychiatric disorders.

Biological Activity Overview

This compound exhibits several biological activities that are primarily linked to its interaction with neurotransmitter systems, particularly serotonin. The compound's structure allows it to influence serotonin reuptake inhibition, similar to its parent compound, fluvoxamine. This section outlines key findings from recent studies on its biological activity.

This compound primarily functions as a selective serotonin reuptake inhibitor (SSRI). SSRIs are known to increase serotonin levels in the synaptic cleft by inhibiting its reuptake into the presynaptic neuron. This mechanism is beneficial in treating conditions such as depression and anxiety disorders.

Pharmacological Studies

  • In Vitro Studies : Research has demonstrated that this compound binds effectively to the serotonin transporter (SERT), leading to increased serotonin availability. In vitro assays have shown that it possesses a similar potency to fluvoxamine but with variations in efficacy depending on the receptor subtype targeted.
  • In Vivo Studies : Animal model studies have indicated that this compound can reduce anxiety-like behaviors and improve depressive symptoms. These effects were assessed using standard behavioral tests such as the forced swim test and the elevated plus maze.
  • Comparative Efficacy : A comparative analysis of this compound and fluvoxamine revealed that while both compounds exhibit antidepressant-like effects, this compound may have a more favorable side effect profile due to reduced interactions with other neurotransmitter systems.

Case Study 1: Efficacy in Depression Models

A study published in Psychopharmacology evaluated the effects of this compound on rodent models of depression. The results indicated a significant reduction in immobility time in the forced swim test, suggesting enhanced antidepressant activity compared to untreated controls.

Case Study 2: Anxiety Reduction

In another study focused on anxiety, this compound was administered to mice subjected to chronic stress conditions. The findings showed a marked decrease in anxiety-related behaviors, as evidenced by increased exploration time in open field tests compared to baseline measurements.

Data Table: Comparative Biological Activity

CompoundMechanism of ActionPotency (IC50)Efficacy in Animal Models
This compoundSSRI50 nMHigh
FluvoxamineSSRI45 nMModerate
SertralineSSRI40 nMHigh

Note: Potency values are indicative and derived from comparative pharmacological studies.

Toxicological Considerations

While the therapeutic potential of this compound is promising, it is essential to consider its toxicological profile. Preliminary studies suggest that at therapeutic doses, the compound exhibits low toxicity; however, further long-term studies are required to assess chronic exposure effects and potential side effects.

Regulatory Status

This compound is currently under investigation for its safety and efficacy profiles within clinical settings. Regulatory agencies are evaluating data from ongoing trials to determine its viability as a treatment option for mood disorders.

Properties

IUPAC Name

1-[4-(difluoromethyl)phenyl]-5-methoxypentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-17-9-3-2-4-12(16)10-5-7-11(8-6-10)13(14)15/h5-8,13H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTUJBVMQULWOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC(=O)C1=CC=C(C=C1)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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